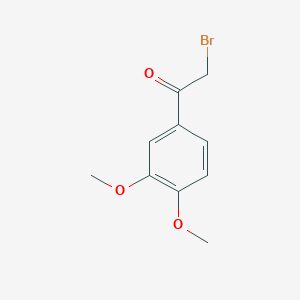

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112833. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAIPKMBWNVQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296951 | |

| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-02-5 | |

| Record name | 1835-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-bromoacetoveratrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-bromoacetoveratrone, also known as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

2-Bromoacetoveratrone is a solid, off-white to light grey compound.[1][2] It is classified as an irritant and should be handled with appropriate safety precautions.[2][3]

Table 1: Physical and Chemical Properties of 2-Bromoacetoveratrone

| Property | Value | Reference |

| CAS Number | 1835-02-5 | [2][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2][5] |

| Molecular Weight | 259.1 g/mol | [2][5] |

| Melting Point | 81-83 °C | [2][3] |

| Boiling Point (Predicted) | 326.5 ± 27.0 °C | [2][3] |

| Density (Predicted) | 1.422 ± 0.06 g/cm³ | [2][3] |

| Solubility | Soluble in Dichloromethane, Ether, Methanol | [2][3] |

| Appearance | Off-White to Light Grey Solid | [1][2] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 2-bromoacetoveratrone provides characteristic signals corresponding to its molecular structure.

Table 2: ¹H NMR Spectral Data of 2-Bromoacetoveratrone (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.63 | s | 1H | Aromatic CH | [4] |

| 7.57 | d, J=2.1Hz | 1H | Aromatic CH | [4] |

| 6.94 | d, J=8.4Hz | 1H | Aromatic CH | [4] |

| 4.43 | s | 2H | -COCH₂Br | [4] |

| 3.98 | s | 6H | -OCH₃ | [4] |

Experimental Protocols

Synthesis of 2-Bromoacetoveratrone

Two primary methods for the synthesis of 2-bromoacetoveratrone are reported in the literature.

This method involves the direct bromination of acetoveratrone (3',4'-dimethoxyacetophenone) using elemental bromine in a suitable solvent.

Experimental Procedure:

This method utilizes a solid, stable brominating agent, which can be easier to handle than liquid bromine.

Experimental Procedure: [4]

-

To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a mixed solvent system of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, dilute the mixture with dichloromethane (80 mL) and water (40 mL).

-

Separate the organic layer, and extract the aqueous phase twice with dichloromethane (2 x 80 mL).

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The reported yield for this procedure is 83%, affording this compound as a brown solid.[4]

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. This compound | 1835-02-5 [chemicalbook.com]

- 5. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone structural formula and IUPAC name

This technical guide provides a comprehensive overview of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: 2-Bromo-3',4'-dimethoxyacetophenone, 2-Bromoacetoveratrone, 3,4-Dimethoxyphenacyl bromide, α-Bromo-3,4-dimethoxyacetophenone[2][3][4]

CAS Number: 1835-02-5[1][2][3][5][6]

Molecular Formula: C₁₀H₁₁BrO₃[1][2]

Molecular Weight: 259.1 g/mol [1][2]

Below is the structural formula for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Off-White to Light Grey Solid | [2][3] |

| Melting Point | 81-83 °C | [2][3] |

| Boiling Point | 326.5 ± 27.0 °C (Predicted) | [2][3] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in Dichloromethane, Ether, Methanol | [2][3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |

Spectroscopic Data

The following table summarizes the reported ¹H NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 7.63 | s | 1H | Ar-H | [5] |

| 7.57 | d, J=2.1Hz | 1H | Ar-H | [5] |

| 6.94 | d, J=8.4Hz | 1H | Ar-H | [5] |

| 4.43 | s | 2H | -C(=O)CH₂Br | [5] |

| 3.98 | s | 6H | -OCH₃ | [5] |

Solvent: CDCl₃, Frequency: 400 MHz

Additional spectroscopic data, including IR, MS, and ¹³C NMR, may be available through specialized chemical databases.[7]

Synthesis Protocols

This compound is a key starting material for the synthesis of the API Papaverine Hydrochloride.[4] Two primary methods for its synthesis are reported in the literature.

This method involves the reaction of 1-(3,4-dimethoxyphenyl)ethanone with benzyltrimethylammonium tribromide.[5]

Experimental Protocol:

-

A stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) is prepared in a mixed solution of dichloromethane (6 mL) and methanol (3 mL).[5]

-

Benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol) is added to the mixture.[5]

-

The reaction mixture is stirred at room temperature for 16 hours.[5]

-

Following the reaction, the mixture is diluted with dichloromethane (80 mL) and water (40 mL) to separate the organic layer.[5]

-

The aqueous phase is extracted twice with dichloromethane (80 mL x 2).[5]

-

All organic phases are combined, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

This procedure affords this compound as a brown solid (1.20 g, 4.63 mmol, 83% yield).[5]

The workflow for this synthesis is illustrated in the diagram below.

An alternative method involves the direct reaction of acetoveratrone (another name for 1-(3,4-dimethoxyphenyl)ethanone) with bromine.

Experimental Protocol:

This method is reported to be carried out by reacting acetoveratrone with bromine in a chloroform solvent at room temperature, yielding the product with 84% efficiency.[3][5] Further detailed experimental parameters for this specific protocol were not available in the consulted resources.

References

- 1. This compound 95% | CAS: 1835-02-5 | AChemBlock [achemblock.com]

- 2. 1835-02-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Bromo-3â, 4â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. This compound | 1835-02-5 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. This compound(1835-02-5) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the unequivocal identification and characterization of this molecule, which serves as a valuable intermediate in various synthetic pathways. This document outlines the predicted and experimentally observed spectral characteristics and provides standardized protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.63 | Singlet | N/A | 1H | Ar-H (H-2) |

| 7.57 | Doublet | 2.1 | 1H | Ar-H (H-6) |

| 6.94 | Doublet | 8.4 | 1H | Ar-H (H-5) |

| 4.43 | Singlet | N/A | 2H | -CO-CH₂ -Br |

| 3.98 | Singlet | N/A | 6H | -OCH₃ (x2) |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 189 - 192 | C =O (Ketone) |

| 152 - 155 | C -OCH₃ (C-4) |

| 148 - 151 | C -OCH₃ (C-3) |

| 127 - 130 | C -CO (C-1) |

| 122 - 125 | Ar-C H (C-6) |

| 110 - 113 | Ar-C H (C-5) |

| 108 - 111 | Ar-C H (C-2) |

| 55 - 57 | -OC H₃ (x2) |

| 30 - 33 | -C H₂-Br |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule. The following table lists the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1670 - 1690 | C=O Stretch | Aryl Ketone |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1270 | C-O Stretch (Aryl Ether) | Asymmetric |

| 1020 - 1040 | C-O Stretch (Aryl Ether) | Symmetric |

| 600 - 700 | C-Br Stretch | Alkyl Halide |

Table 3: Predicted characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion.

| m/z Value | Ion Assignment | Notes |

| 258 / 260 | [M]⁺ (Molecular Ion) | Characteristic M / M+2 peaks in an approximate 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes. |

| 165 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |

| 137 | [M - CH₂Br - CO]⁺ | Subsequent loss of carbon monoxide. |

Table 4: Predicted major mass spectrometry peaks for this compound.

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of solid this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans and broadband proton decoupling are typically employed.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated relative to the TMS signal.

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic solid.

An In-depth Technical Guide on the Solubility of 3',4'-Dimethoxy-2-bromoacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3',4'-dimethoxy-2-bromoacetophenone, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data is limited in publicly available literature, this guide consolidates qualitative information and provides a detailed experimental protocol for its determination.

Qualitative Solubility Data

Based on available data, 3',4'-dimethoxy-2-bromoacetophenone, a solid at room temperature, is generally soluble in several common organic solvents. The following table summarizes the reported qualitative solubility.

| Solvent Class | Solvent | Solubility |

| Halogenated Solvents | Dichloromethane | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Alcohols | Methanol | Soluble |

| Ethanol | Likely | |

| Ketones | Acetone | Likely |

| Aromatic Hydrocarbons | Toluene | Likely |

| Chloroform | Likely |

Note: "Likely" indicates probable solubility based on the solubility of structurally similar compounds such as 2-bromo-1-(4-methoxyphenyl)ethanone and 4'-bromoacetophenone, which are reported to be soluble in these solvents.

Factors Influencing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other. The structure of 3',4'-dimethoxy-2-bromoacetophenone, containing both polar (carbonyl, methoxy) and non-polar (aromatic ring, bromo group) functionalities, suggests its solubility in a range of organic solvents with varying polarities. The following diagram illustrates the key factors that influence the solubility of an organic compound in organic solvents.

Experimental Protocol for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of 3',4'-dimethoxy-2-bromoacetophenone in a selected organic solvent at a specific temperature.

Materials:

-

3',4'-dimethoxy-2-bromoacetophenone (analytical grade)

-

Selected organic solvent(s) (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 3',4'-dimethoxy-2-bromoacetophenone to a series of vials.

-

Accurately add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or a temperature-controlled bath with magnetic stirring.

-

Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a set period.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of 3',4'-dimethoxy-2-bromoacetophenone of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Determine the concentration of 3',4'-dimethoxy-2-bromoacetophenone in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of 3',4'-dimethoxy-2-bromoacetophenone in the solvent at the specified temperature, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The following diagram outlines the experimental workflow for determining the solubility of 3',4'-dimethoxy-2-bromoacetophenone.

This technical guide provides a foundational understanding of the solubility of 3',4'-dimethoxy-2-bromoacetophenone. For specific applications, it is highly recommended that researchers and drug development professionals perform experimental determinations to obtain precise quantitative solubility data in their solvent systems of interest.

Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone from Acetoveratrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the α-bromination of acetoveratrone (3',4'-dimethoxyacetophenone). This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of the target compound.

Chemical Properties and Reaction Data

A summary of the key physical and chemical properties of the starting material and the product is provided below, along with a comparison of different reaction conditions and their corresponding yields.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Acetoveratrone | 1-(3,4-dimethoxyphenyl)ethanone | 117-10-2 | C10H12O3 | 180.20 | 48-51 |

| This compound | This compound | 1835-02-5 | C10H11BrO3 | 259.10 | 81-83[1] |

Table of Reaction Conditions and Yields:

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Bromine | Chloroform | Room Temperature | Not Specified | 84 | [1][2] |

| Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | Room Temperature | 16 hours | 83 | [2] |

| Pyridine hydrobromide perbromide | Acetic Acid | 90 °C | 3 hours | >80 (for analogous substrates) | [3][4] |

Reaction Mechanism and Synthesis Pathway

The α-bromination of acetoveratrone proceeds via an acid-catalyzed enolization mechanism. Under acidic conditions, the carbonyl oxygen of acetoveratrone is protonated, increasing the acidity of the α-protons. A subsequent deprotonation leads to the formation of an enol intermediate. This electron-rich enol then attacks a molecule of bromine (or the bromine source) in an electrophilic addition, followed by deprotonation to yield the α-brominated product and hydrogen bromide.

Caption: Acid-catalyzed bromination of acetoveratrone.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different brominating agents are provided below.

Protocol 1: Bromination using Elemental Bromine in Chloroform

This protocol is a classical approach utilizing liquid bromine as the brominating agent.

Materials:

-

Acetoveratrone

-

Bromine

-

Chloroform

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve acetoveratrone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise to the stirred solution of acetoveratrone. The addition should be done in a well-ventilated fume hood due to the hazardous nature of bromine.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with deionized water to remove any unreacted bromine and hydrogen bromide.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid. A yield of approximately 84% can be expected.[1][2]

Protocol 2: Bromination using Benzyltrimethylammonium Tribromide

This method employs a solid, stable source of bromine, which is safer and easier to handle than liquid bromine.

Materials:

-

Acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone)

-

Benzyltrimethylammonium tribromide

-

Dichloromethane

-

Methanol

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a stirred mixture of acetoveratrone (1.0 g, 5.55 mmol) in a mixed solution of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).[2]

-

Stir the reaction mixture at room temperature for 16 hours.[2]

-

After 16 hours, dilute the mixture with dichloromethane (80 mL) and water (40 mL).[2]

-

Separate the organic layer, and extract the aqueous phase twice with dichloromethane (2 x 80 mL).[2]

-

Combine all the organic phases and dry them over anhydrous sodium sulfate.[2]

-

Filter the drying agent and concentrate the solution under reduced pressure to afford the crude product.[2]

-

The product, this compound, is obtained as a brown solid with a reported yield of 83%.[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis.

Safety Precautions

-

Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

-

Chlorinated solvents such as chloroform and dichloromethane are hazardous and should be handled with care in a fume hood.

-

The product, this compound, is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific applications.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 1835-02-5 [chemicalbook.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic α-Bromination of 3,4-Dimethoxyacetophenone

Introduction

The α-bromination of acetophenone and its derivatives is a fundamental reaction in organic synthesis, yielding α-bromo ketones that are crucial intermediates in the pharmaceutical industry.[1] These compounds serve as versatile precursors for a vast range of molecular structures due to the presence of two electrophilic sites and the excellent leaving group potential of the bromide ion.[1] Specifically, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, the product of α-bromination of 3,4-dimethoxyacetophenone, is a key starting material for the synthesis of the API drug Papaverine Hydrochloride.[2] This guide provides a comprehensive technical overview of the electrophilic α-bromination mechanism of 3,4-dimethoxyacetophenone, including reaction kinetics, experimental protocols, and quantitative analysis.

Reaction Mechanism

The electrophilic α-bromination of ketones, such as 3,4-dimethoxyacetophenone, in an acidic medium proceeds via an acid-catalyzed enol intermediate.[3][4][5][6] The reaction mechanism consists of three primary steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid, HBr).[3][7] This initial step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

-

Enol Formation (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid) removes a proton from the α-carbon.[3] This leads to the formation of a nucleophilic enol tautomer. Kinetic studies of similar ketone halogenations show that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration.[4][5] This indicates that the formation of the enol is the slow, rate-determining step of the overall reaction.[1][4][5][6]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).[3][8]

-

Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product, this compound, and regenerating the acid catalyst.[3]

The presence of two methoxy groups on the phenyl ring are electron-donating; however, for this reaction, substitution occurs at the α-carbon of the acetyl group rather than on the aromatic ring.[8]

Quantitative Data Summary

Various brominating agents can be employed for the α-bromination of acetophenone derivatives, including liquid bromine, N-bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[9] The choice of reagent and reaction conditions significantly impacts the yield and purity of the final product. Below is a summary of a reported synthesis.

| Reactant | Brominating Agent | Solvent(s) | Time (h) | Temp. | Yield (%) | Reference |

| 3,4-Dimethoxyacetophenone | Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | 16 | Room Temp. | 83% | [10] |

Experimental Protocols

While multiple procedures exist for the α-bromination of acetophenones, a general protocol often involves an acid catalyst in a suitable solvent.[4][9][11] The following sections detail a specific and a general experimental procedure.

This protocol is adapted from a documented synthesis using benzyltrimethylammonium tribromide.[10]

Materials:

-

3,4-Dimethoxyacetophenone (1.0 g, 5.55 mmol)

-

Benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable flask, prepare a stirred mixture of 3,4-dimethoxyacetophenone in a solution of dichloromethane (6 mL) and methanol (3 mL).[10]

-

Reagent Addition: Add benzyltrimethylammonium tribromide to the mixture.[10]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.[10]

-

Work-up: Dilute the mixture with dichloromethane (80 mL) and water (40 mL) to separate the organic layer.[10]

-

Extraction: Extract the aqueous phase twice more with dichloromethane (2 x 80 mL).[10]

-

Drying and Concentration: Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10] The reported yield of this compound was 83% (1.20 g) as a brown solid.[10]

This protocol is a generalized method adapted from the α-bromination of other acetophenone derivatives using NBS, a safer and often more selective reagent than liquid bromine.[8]

Materials:

-

3,4-Dimethoxyacetophenone (10 mmol)

-

N-Bromosuccinimide (NBS) (11-12 mmol)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the acetophenone derivative in glacial acetic acid.[8]

-

Reagent Addition: Add NBS to the solution.

-

Reaction Conditions: Heat the mixture (e.g., to 80-90°C) for a period of 2-4 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Quenching: After completion, cool the mixture to room temperature and pour it into ice-cold water.[8]

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane.[8]

-

Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate (to remove unreacted bromine), saturated sodium bicarbonate (to neutralize acetic acid), and brine.[8]

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-3â, 4â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 8. benchchem.com [benchchem.com]

- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 1835-02-5 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Rising Potential of 2-Bromoacetoveratrone Derivatives in Therapeutic Development: A Technical Overview

Abstract

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. 2-Bromoacetoveratrone, a halogenated acetophenone, has emerged as a versatile starting material for the synthesis of a diverse array of derivatives exhibiting significant biological activities. This technical guide provides an in-depth analysis of the current research on 2-bromoacetoveratrone derivatives, with a focus on their potential anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and application of these promising compounds.

Introduction

2-Bromoacetoveratrone, chemically known as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is an α-haloketone that serves as a key intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and a veratrole (1,2-dimethoxybenzene) moiety, makes it an ideal precursor for generating a wide range of heterocyclic and non-heterocyclic compounds through various chemical reactions. The veratrole group is a common feature in many natural products with established biological activities, and the introduction of a bromoacetyl group provides a reactive site for further molecular elaboration. This unique combination has spurred interest in exploring the therapeutic potential of its derivatives. Research has indicated that modifications of this core structure can lead to compounds with potent biological effects, including cytotoxicity against cancer cells, inhibition of microbial growth, and modulation of enzyme activity.

Synthesis of 2-Bromoacetoveratrone Derivatives

The primary route for synthesizing derivatives from 2-bromoacetoveratrone involves the substitution of the bromine atom or condensation reactions at the carbonyl group. A common synthetic strategy is the Claisen-Schmidt condensation, where 2-bromoacetoveratrone or its aldehyde analogue, 2-bromo-4,5-dimethoxybenzaldehyde, reacts with an appropriate ketone or acetophenone to form chalcones.[1][2] These chalcones can then be further cyclized to generate various flavonoid-type structures like flavones and flavanones.[2] Additionally, the reactive bromine atom allows for nucleophilic substitution reactions to introduce diverse functional groups, leading to the formation of esters, ethers, and other heterocyclic systems, thereby creating a library of novel compounds for biological screening.

Biological Activities

Derivatives of 2-bromoacetoveratrone have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further drug development.

Anticancer Activity

Several studies have highlighted the potential of bromo-substituted aromatic compounds as anticancer agents. Chalcones derived from bromo-substituted benzaldehydes have shown moderate to potent activity against various cancer cell lines. For instance, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, exhibited moderate cytotoxic activity against the MCF-7 breast cancer cell line.[1] The mechanism of action for many anticancer chalcones involves the induction of apoptosis and cell cycle arrest.[3][4] Some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The introduction of halogen atoms, such as bromine, into the molecular structure is a known strategy to enhance anticancer activity.[4]

Antimicrobial Activity

The presence of bromine in flavonoid and chalcone structures has been shown to significantly influence their antimicrobial properties.[2] Studies on various flavonoid derivatives containing bromine, chlorine, and nitro groups have revealed that these substitutions can lead to potent inhibitory activity against pathogenic bacteria.[2][5] For example, certain flavones demonstrated superior inhibitory effects compared to the corresponding chalcones and flavanones.[2][5] The mechanism of antimicrobial action for such compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.

Enzyme Inhibition

The α-haloketone motif present in 2-bromoacetoveratrone is a classic feature of irreversible enzyme inhibitors. This functional group can react with nucleophilic residues in the active site of an enzyme, leading to covalent modification and inactivation. This principle is exemplified by 2-bromooctanoate, which irreversibly inactivates the enzyme 3-ketothiolase by forming a reactive α-haloketone intermediate within the mitochondria.[6][7] Similarly, 2-bromopalmitate and its CoA ester are known to be non-competitive inhibitors of several enzymes involved in lipid metabolism.[8] This suggests that derivatives of 2-bromoacetoveratrone could be designed as specific inhibitors for a variety of enzymes. For instance, bromophenol derivatives are being explored as inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway.[9]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various derivatives related to the 2-bromoacetoveratrone scaffold.

Table 1: Anticancer Activity of Related Bromo-Substituted Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | Moderate Cytotoxicity | 42.19 µg/mL | [1] |

| (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Induced Apoptosis | Not specified | [3] |

| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon) | Strong Inhibition | 5.9 nM | [4] |

| Compound 1g2a (2-phenylacrylonitrile derivative) | BEL-7402 (Liver) | Strong Inhibition | 7.8 nM | [4] |

Table 2: Enzyme Inhibition by Related Bromo-Substituted Compounds

| Compound | Enzyme | Inhibition Type | Concentration/Ki | Reference |

| DL-2-bromooctanoate | 3-Ketothiolase I | Irreversible Inactivation | 10 µM (complete inactivation) | [6][7] |

| 2-Bromopalmitate | Mono- and Diacylglycerol Acyltransferases | Non-competitive | Ki < Km for substrate | [8] |

| 2-Bromopalmitoyl-CoA | Mono- and Diacylglycerol Acyltransferases | Non-competitive | Ki < Km for substrate | [8] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited research for the synthesis and biological evaluation of 2-bromoacetoveratrone derivatives and related compounds.

Synthesis via Claisen-Schmidt Condensation

This reaction is commonly used for synthesizing chalcones.

-

Reactants : An appropriately substituted benzaldehyde (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) and an acetophenone (e.g., 2-hydroxyacetophenone).[1]

-

Catalyst : A strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol.

-

Procedure : The aldehyde and ketone are dissolved in the solvent. The basic catalyst is added, and the mixture is stirred at room temperature for a specified period (e.g., 24-48 hours).

-

Workup : The reaction mixture is typically poured into ice water and acidified to precipitate the crude chalcone product.

-

Purification : The product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]

-

Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation : A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or yeast).[10]

-

Incubation : The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Enzyme Inhibition Assay

The protocol for assessing enzyme inhibition varies depending on the specific enzyme.

-

General Principle : The activity of the target enzyme is measured in the presence and absence of the inhibitor.[11]

-

Procedure : The enzyme, substrate, and varying concentrations of the inhibitor are combined in a suitable buffer. The reaction is initiated, and the rate of product formation or substrate consumption is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis : The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[9] Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[11]

Signaling Pathways and Mechanisms of Action

The biological effects of 2-bromoacetoveratrone derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of these key pathways and experimental workflows.

Caption: A general workflow for the synthesis and evaluation of derivatives.

Caption: Inhibition of the PTP1B enzyme enhances insulin signaling.[9]

Caption: Potential mechanisms for inducing apoptosis in cancer cells.[3][4]

Conclusion and Future Perspectives

The available scientific literature strongly supports the potential of 2-bromoacetoveratrone derivatives as a valuable scaffold in medicinal chemistry. The ease of synthesis and the ability to introduce a wide range of chemical diversity make this class of compounds particularly attractive for drug discovery programs. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties provide a solid foundation for further research.

Future efforts should focus on synthesizing and screening larger, more diverse libraries of these derivatives to establish robust structure-activity relationships (SAR). Advanced computational studies, such as molecular docking, can aid in the rational design of more potent and selective inhibitors for specific biological targets. Furthermore, detailed mechanistic studies are required to fully elucidate the mode of action of the most promising compounds, including their effects on cellular signaling pathways and their potential for in vivo efficacy and safety. The continued exploration of 2-bromoacetoveratrone derivatives holds significant promise for the development of novel therapeutic agents to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Reactions of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a versatile intermediate in organic synthesis. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and outlines experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as α-bromo-3',4'-dimethoxyacetophenone, is a valuable building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structure, featuring a reactive α-bromo ketone and an electron-rich dimethoxyphenyl ring, allows for diverse chemical transformations, making it a crucial precursor in medicinal chemistry and drug discovery for the preparation of compounds with potential therapeutic activities. This guide will explore the primary methods for its synthesis and its utility in subsequent chemical reactions.

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). The core transformation involves the selective bromination of the α-carbon of the ketone. Several brominating agents can be employed for this purpose, each with its own advantages in terms of yield, reaction conditions, and safety.

The primary synthetic routes are summarized below:

Caption: Synthetic routes to this compound.

Data Presentation: Synthesis Methods

| Method | Brominating Agent | Solvent(s) | Temperature | Time | Yield (%) | Reference |

| A | Bromine (Br₂) | Chloroform | Room Temp. | - | 84 | [1][2] |

| B | Benzyltrimethylammonium tribromide | CH₂Cl₂ / MeOH | Room Temp. | 16 h | 83 | [1] |

| C | N-Bromosuccinimide (NBS) | PEG-400 / Water | 80 °C | 15-20 min | Good to excellent | [3] |

Experimental Protocols: Synthesis

Method A: Direct Bromination with Bromine

This method involves the direct reaction of 1-(3,4-dimethoxyphenyl)ethanone with elemental bromine in a suitable solvent.

-

Procedure: To a solution of 1-(3,4-dimethoxyphenyl)ethanone in chloroform, a solution of bromine in chloroform is added dropwise at room temperature with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench excess bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be further purified by recrystallization.[1][2]

Method B: Bromination with Benzyltrimethylammonium Tribromide

This method utilizes a solid, stable source of bromine, which can be easier to handle than elemental bromine.

-

Procedure: To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a mixed solution of dichloromethane (6 mL) and methanol (3 mL), benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol) is added.[1] The reaction mixture is stirred at room temperature for 16 hours.[1] The mixture is then diluted with dichloromethane and water to separate the organic layer. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Method C: Bromination with N-Bromosuccinimide (NBS) under Ultrasound Irradiation

This environmentally benign protocol utilizes NBS as the brominating agent and is accelerated by ultrasound.

-

Procedure: A mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to a mixture of PEG-400 and water.[3] The reaction mixture is then subjected to sonication using an ultrasonic horn at 80 °C for 15-20 minutes.[3] The reaction progress is monitored by TLC. After completion, the reaction mass is extracted with dichloromethane. The organic layer is then worked up to isolate the product.[3]

Reactions of this compound

The presence of the α-bromo ketone functionality makes this compound an excellent electrophile for reactions with various nucleophiles. These reactions are fundamental for the construction of diverse heterocyclic systems, particularly thiazoles and imidazoles, which are prevalent scaffolds in pharmacologically active compounds.

Hantzsch Thiazole Synthesis

One of the most common and important reactions of α-bromo ketones is the Hantzsch thiazole synthesis, where reaction with a thioamide yields a thiazole ring. The reaction of this compound with thiourea is a classic example, leading to the formation of 4-(3,4-dimethoxyphenyl)thiazol-2-amine.

Caption: Hantzsch synthesis of 4-(3,4-dimethoxyphenyl)thiazol-2-amine.

Data Presentation: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| This compound | Thiourea | Ethanol | Reflux | 45 min | 4-(3,4-dimethoxyphenyl)thiazol-2-amine | 98 | [4] |

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Procedure: A solution of thiourea in ethanol is added to a stirred solution of this compound in ethanol.[4] The reaction mixture is stirred under reflux at 78 °C for 45 minutes.[4] After the reaction is complete, a saturated aqueous solution of sodium bicarbonate is added to basify the mixture.[4] The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[4]

Reaction with Amines

α-Bromo ketones readily react with primary and secondary amines via nucleophilic substitution to afford α-amino ketones, which are important intermediates in the synthesis of various nitrogen-containing compounds.

Caption: Reaction of this compound with amines.

Data Presentation: Reaction with Amines

| Reactant 1 | Amine | Product | Notes | Reference |

| This compound | Methylamine | 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone | This is a potential synthetic route for this α-amino ketone. | [5] |

| 2-Bromo-1-(4-morpholinophenyl)ethanone | - | - | The α-bromo ketone functionality is noted for its utility in nucleophilic substitution reactions. | [6] |

Experimental Protocol: Reaction with a Secondary Amine (General)

While a specific protocol for this compound with a secondary amine was not explicitly detailed in the provided search results, a general procedure can be outlined based on the reactivity of α-bromo ketones.

-

General Procedure: To a solution of the secondary amine (e.g., piperidine, morpholine) in a suitable solvent such as ethanol or acetonitrile, this compound is added. The reaction is typically stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up, which may involve filtration of the hydrobromide salt of the amine, followed by extraction and purification of the α-amino ketone product.

Imidazole Synthesis

Imidazole derivatives can be synthesized through various methods. While the Debus-Radziszewski synthesis is a well-known method for imidazole formation from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, it does not directly utilize an α-bromo ketone.[7][8] However, α-bromo ketones can be precursors to the required 1,2-dicarbonyl compounds or can participate in other imidazole-forming reactions. A more direct approach involves the reaction of an α-bromo ketone with an amidine.

A plausible, though not explicitly found for this specific substrate, pathway for imidazole synthesis is the reaction with formamide, which can serve as a source of ammonia and formic acid.

Caption: A possible pathway for the synthesis of 4-(3,4-dimethoxyphenyl)-1H-imidazole.

Data Presentation: Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Method | Reference |

| 1,2-Dicarbonyl | Aldehyde | Ammonia/Amine | Substituted Imidazole | Debus-Radziszewski Synthesis (General) | [7][8] |

| 9,10-Phenanthrenequinone | 3,4-dimethoxybenzaldehyde | Ammonium acetate | 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole | One-pot synthesis |

Experimental Protocol: Imidazole Synthesis (Illustrative Example)

While a direct synthesis of 4-(3,4-dimethoxyphenyl)-1H-imidazole from this compound was not found, a related synthesis of a 2-(3,4-dimethoxyphenyl)imidazole derivative is provided for illustrative purposes.

-

Procedure for 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole: A mixture of 9,10-Phenanthrenequinone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) in ethanol is refluxed for 3 hours. The reaction progress is monitored by TLC. After completion, the reaction solution is cooled to room temperature and poured into ice-cold water. The precipitate is filtered and recrystallized from ethanol to give the final product.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its preparation from 1-(3,4-dimethoxyphenyl)ethanone can be achieved through several efficient methods, offering flexibility in the choice of reagents and reaction conditions. The reactivity of its α-bromo ketone functionality has been demonstrated, particularly in the Hantzsch thiazole synthesis, which provides a straightforward route to substituted aminothiazoles. Furthermore, its potential for the synthesis of other important heterocyclic systems, such as α-amino ketones and imidazoles, underscores its significance in the field of organic synthesis, particularly for the development of new pharmaceutical agents. This guide provides researchers with a solid foundation of vetted synthetic protocols and comparative data to facilitate their work with this important chemical building block.

References

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. WO1995032198A1 - Imidazole derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 5. Buy 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone | 29705-77-9 [smolecule.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, also known as 3',4'-dimethoxyphenacyl bromide, is a versatile α-haloketone that serves as a critical building block in the synthesis of various heterocyclic compounds.[1][2] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a dimethoxy-substituted phenyl ring, makes it an ideal precursor for constructing pharmacologically relevant scaffolds. The 1,3-thiazole and 1,2,4-triazole moieties, in particular, are core components of numerous pharmaceutical agents with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5]

This document provides detailed protocols and application notes for the synthesis of thiazole and fused triazolothiadiazine derivatives using this compound, primarily through the Hantzsch thiazole synthesis and related condensation reactions.[6][7]

Application 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole rings.[7][8] The method involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound like thiourea.[8][9] The reaction is known for being straightforward and often results in high yields of the stable, aromatic thiazole product.[8][10]

The general reaction mechanism involves three key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction.[8]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone.[8]

-

Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring.[8]

Experimental Protocol 1: Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

This protocol details the synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-1,3-thiazole from this compound and thiourea, a representative example of the Hantzsch synthesis.[8][10]

Materials and Reagents:

-

This compound

-

Thiourea

-

Ethanol (or Methanol)

-

5% Sodium Carbonate (Na₂CO₃) solution or Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 mmol, 1.30 g) in 30 mL of ethanol.

-

Add thiourea (e.g., 7.5 mmol, 0.57 g) to the solution. A slight excess of thiourea is often used.[10]

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the mixture by slowly adding a 5% sodium carbonate solution or ammonium hydroxide until the product precipitates out of the solution.[10]

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any remaining salts.

-

Dry the product in a desiccator or a vacuum oven at low heat. The product can be further purified by recrystallization from ethanol if necessary.

Application 2: Synthesis of Fused Triazolothiadiazine Derivatives

This compound is also a key reactant in one-pot syntheses of more complex fused heterocyclic systems. For example, it can be condensed with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols to yield 3,6-diaryl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazines.[6] These compounds are of significant interest due to their potent antimicrobial activities.[6][12]

Experimental Protocol 2: Synthesis of 3-(3,4-Dimethoxyphenyl)-6-phenyl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine

This protocol is adapted from the procedure for synthesizing a series of triazolothiadiazines.[6]

Materials and Reagents:

-

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

This compound

-

Absolute Ethanol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Standard glassware for reflux reaction

Procedure:

-

A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., 1.0 mmol), this compound (1.0 mmol), and anhydrous potassium carbonate (1.5 mmol) in absolute ethanol (25 mL) is placed in a round-bottom flask.

-

The mixture is heated at reflux for 6-8 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The solid that separates is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure fused heterocycle.

Data Presentation: Reaction Yields and Biological Activity

The utility of this compound is demonstrated by the efficient synthesis of heterocycles that often exhibit significant biological activity.

Table 1: Representative Yields for Heterocyclic Synthesis

| Product Class | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiazoles | α-Bromoketone, Thiourea | Ethanol | Reflux, 2-4h | 79-99% | [10][13] |

| Substituted Thiazoles | α-Bromoketone, Thioamide | Ionic Liquid | Room Temp | Good | [4][11] |

| Triazolothiadiazines | Triazole-thiol, Bromo-ketone | Ethanol | Reflux, 6-8h | ~75-85% |[6] |

Table 2: Antimicrobial Activity of Synthesized Heterocycles The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy. The data below is for triazolothiadiazine derivatives synthesized using phenacyl bromides, including the 3,4-dimethoxy derivative.[6]

| Compound | Organism | MIC (µg/mL) |

| 7a : 3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine | C. albicans | 6.25 |

| A. niger | 6.25 | |

| 7b : 3-(4-ethoxy-3-methoxyphenyl)-6-phenyl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine | C. albicans | 6.25 |

| A. niger | 6.25 | |

| 7i : 6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine | C. albicans | 3.12 |

| A. niger | 3.12 | |

| Miconazole (Standard) | C. albicans | 3.12 |

| A. niger | 3.12 |

Data extracted from Karegoudar et al., 2008.[6]

These results indicate that the heterocyclic compounds derived from this compound show promising antifungal activity, comparable to the standard drug Miconazole, making this precursor valuable for the development of new therapeutic agents.[6][14]

References

- 1. This compound | 1835-02-5 [chemicalbook.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 2-Bromoacetoveratrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetoveratrone, also known as 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one, is a versatile α-haloketone intermediate widely utilized in organic synthesis and medicinal chemistry. The presence of a bromine atom on the carbon alpha to the carbonyl group renders this position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making 2-bromoacetoveratrone a valuable building block for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents. The substitution reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion.[1][2][3] This document provides detailed protocols for nucleophilic substitution reactions on 2-bromoacetoveratrone with nitrogen, sulfur, and oxygen nucleophiles.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide leaving group from 2-bromoacetoveratrone by a nucleophile (Nu).

Figure 1: General scheme for the SN2 reaction of 2-bromoacetoveratrone with a generic nucleophile.

Data Presentation: Comparative Reaction Conditions

The selection of solvent, base, and temperature is critical for achieving high yields and purity. The following table summarizes typical conditions for different classes of nucleophiles.

| Nucleophile Class | Nucleophile Example | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |

| N-Nucleophiles | Secondary Amine (e.g., Piperidine) | K₂CO₃, Cs₂CO₃, Et₃N | Acetonitrile, DMF, THF | 25 - 80 | 4 - 12 | Good to Excellent |

| S-Nucleophiles | Thiophenol | K₂CO₃, Et₃N, NaOH | Ethanol, DMF, Acetonitrile | 25 - 60 | 1 - 6 | Excellent |

| O-Nucleophiles | Phenol | K₂CO₃, Cs₂CO₃, NaH | Acetone, DMF, Acetonitrile | 50 - 100 | 8 - 24 | Moderate to Good |

Experimental Protocols

Safety Precaution: 2-Bromoacetoveratrone is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.

Protocol 1: Synthesis of 2-(Substituted-amino)-1-(3,4-dimethoxyphenyl)ethan-1-one (N-Substitution)

This protocol details the reaction of 2-bromoacetoveratrone with a secondary amine. Primary amines can also be used, but polyalkylation may occur.[4][5][6]

Materials:

-

2-Bromoacetoveratrone (1.0 eq)

-

Amine (e.g., Piperidine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACS grade)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromoacetoveratrone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the substrate.

-

Stir the suspension at room temperature for 10 minutes.

-

Add the amine (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60 °C and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Synthesis of 2-(Substituted-thio)-1-(3,4-dimethoxyphenyl)ethan-1-one (S-Substitution)

This protocol describes the highly efficient reaction with a thiol, often referred to as a thiol-bromo "click" reaction.[7][8][9] The thiol is converted to the more nucleophilic thiolate in situ.

Materials:

-

2-Bromoacetoveratrone (1.0 eq)

-

Thiol or Thiophenol (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol or thiophenol (1.1 eq) in DMF or ethanol.

-

Add the base (Et₃N or K₂CO₃) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add a solution of 2-bromoacetoveratrone (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the organic phase under reduced pressure.

-

The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 2-(Substituted-oxy)-1-(3,4-dimethoxyphenyl)ethan-1-one (O-Substitution)

This protocol is a variation of the Williamson ether synthesis, reacting 2-bromoacetoveratrone with a phenol. The phenol is deprotonated to the more reactive phenoxide.[10][11]

Materials:

-

2-Bromoacetoveratrone (1.0 eq)

-

Phenol (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the phenol (1.5 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add acetone or DMF and stir the suspension vigorously.

-

Add 2-bromoacetoveratrone (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56 °C) or 80 °C (for DMF).

-

Monitor the reaction by TLC until the starting material has been consumed (typically 8-16 hours).

-

Cool the mixture to room temperature and filter to remove inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution (to remove excess phenol) followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of 2-substituted acetoveratrone derivatives.